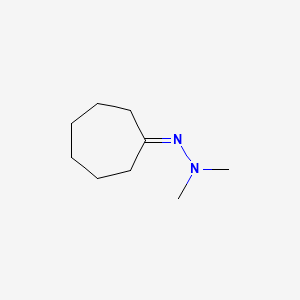

2-Cycloheptylidene-1,1-dimethylhydrazine

Description

Properties

CAS No. |

39672-01-0 |

|---|---|

Molecular Formula |

C9H18N2 |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

N-(cycloheptylideneamino)-N-methylmethanamine |

InChI |

InChI=1S/C9H18N2/c1-11(2)10-9-7-5-3-4-6-8-9/h3-8H2,1-2H3 |

InChI Key |

NTPYDRCNKNBRQJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)N=C1CCCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cycloheptylidene-1,1-dimethylhydrazine can be synthesized through the reaction of cycloheptanone with N,N-dimethylhydrazine. The reaction typically involves the use of anhydrous solvents and is carried out under oxygen-free nitrogen to prevent oxidation. The crude product is then purified using techniques such as Kugelrohr distillation to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cycloheptylidene-1,1-dimethylhydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cycloheptanone derivatives, while reduction can produce hydrazine derivatives with varying degrees of methylation.

Scientific Research Applications

2-Cycloheptylidene-1,1-dimethylhydrazine has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-Cycloheptylidene-1,1-dimethylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an alkylating agent, modifying the structure and function of biomolecules. This interaction can lead to various biological effects, including changes in cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Findings :

- Ring Size Effects : Smaller rings (e.g., cyclobutylidene) exhibit lower synthesis yields, likely due to increased ring strain, whereas cyclohexylidene derivatives benefit from conformational stability .

- Reactivity: Allylidene derivatives show superior reactivity in mechanochemical Povarov reactions, forming tetrahydroquinolines efficiently .

Physicochemical and Functional Properties

Thermal and Oxidative Stability

Data Tables

Table 1: Comparative Analysis of Degradation Pathways

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-cycloheptylidene-1,1-dimethylhydrazine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves condensation reactions between cycloheptanone and 1,1-dimethylhydrazine under acidic or reflux conditions. For example, analogous hydrazones are synthesized by refluxing ketones with hydrazine derivatives in ethanol or acetic acid (e.g., benzaldehyde-phenylhydrazine reactions ). Yield optimization requires strict control of stoichiometry (1:1 molar ratio), temperature (70–100°C), and catalyst choice (e.g., HCl or AcOH). Purification via recrystallization or column chromatography is critical to remove unreacted hydrazine or byproducts .

Q. How can spectroscopic techniques (NMR, FTIR, UV-Vis) be employed to confirm the structure and purity of this compound?

- Methodological Answer :

- FTIR : Look for N–H stretching (~3300 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) to confirm hydrazone formation. Absence of C=O peaks (~1700 cm⁻¹) ensures complete condensation .

- NMR : ¹H NMR should show cycloheptylidene proton signals (δ 5–6 ppm) and dimethylamino protons (δ 2.5–3.5 ppm). ¹³C NMR confirms the C=N bond (~150 ppm) .

- UV-Vis : Characterize π→π* transitions in the hydrazone moiety (λmax ~250–300 nm) to monitor degradation or photochemical reactivity .

Advanced Research Questions

Q. What mechanistic pathways govern the oxidative degradation of this compound, and how do catalytic systems influence intermediate formation?

- Methodological Answer : Degradation studies using Cu²⁺/H₂O₂ or Fe²⁺/H₂O₂ Fenton-like systems reveal hydroxyl radical (•OH)-driven pathways. Key intermediates include nitroso derivatives and formaldehyde, identified via GC-MS or HPLC. For example, TiO₂ photocatalysis under UV light generates •OH radicals that cleave C–N bonds, forming NH₃ and CO₂ as end products . Kinetic studies (pH 3–9, 25–60°C) show optimal degradation at pH 5 and 50°C, with pseudo-first-order rate constants (k = 0.02–0.05 min⁻¹) .

Q. How does this compound interact with biological systems, particularly in neurotoxicology?

- Methodological Answer : In vivo models (rodents) demonstrate that the compound depletes pyridoxal phosphate (PLP), a cofactor for glutamate decarboxylase, leading to GABA deficiency and convulsions. Experimental protocols involve intraperitoneal injection (50–100 mg/kg) and monitoring PLP levels via HPLC. Pretreatment with pyridoxine (100 mg/kg) delays seizure onset, confirming PLP’s role in neurotoxicity .

Q. What advanced analytical methods are suitable for quantifying trace amounts of this compound in environmental samples?

- Methodological Answer :

- Nonaqueous Capillary Electrophoresis (NACE) : Achieves LODs of 1–12 ng/mL using a Pt electrode (+1.0 V) and methanol/acetonitrile buffers. Ideal for separating hydrazines from explosive residues .

- HPLC with Derivatization : Derivatize with trifluoroacetylacetone for UV detection (λmax = 254 nm). LODs <10 ng/mL in wastewater .

Critical Research Challenges

- Contradictions in Data : Some studies report conflicting degradation pathways (e.g., nitroso vs. carbonyl intermediates) due to varying pH and catalyst systems . Resolving these requires isotopic labeling (e.g., ¹⁵N-tracing) or in situ FTIR monitoring .

- Synthetic Scalability : While lab-scale syntheses achieve >80% yields, industrial scalability is hindered by exothermic side reactions. Microreactor systems may improve heat and mass transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.